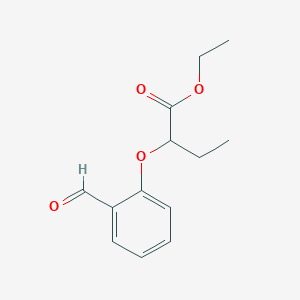

Ethyl 2-(2-formylphenoxy)butanoate

Description

Structural Classification and Chemical Significance

From a structural standpoint, Ethyl 2-(2-formylphenoxy)butanoate can be classified as a multifunctional aromatic compound. It is simultaneously an aldehyde, an ether, and an ester. The presence of these functional groups in a single molecule is of great chemical significance. The aldehyde group can participate in a wide array of reactions, including nucleophilic additions, oxidations, and reductions. The ester group is susceptible to hydrolysis and can be converted to other functional groups, while the ether linkage provides a stable connection between the aromatic ring and the butyrate (B1204436) side chain. This combination makes the compound a valuable "building block" for the modular assembly of more complex chemical structures. alfa-chemistry.com

The following table summarizes the key identification and structural properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 86602-60-0 |

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.27 g/mol |

| Physical Form | Liquid |

| Purity | 95% |

| Melting Point | 104 - 106°C at 0.05 mmHg |

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.com

Overview of Synthetic and Transformational Pathways

The synthesis of this compound can be achieved through a Williamson ether synthesis. This method typically involves the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with an ethyl 2-bromobutanoate in the presence of a base, such as potassium carbonate, in a suitable solvent like butanone. The base deprotonates the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromobutanoate to form the ether linkage.

Once synthesized, the multiple functional groups on this compound allow for a variety of subsequent transformations. The aldehyde group can be:

Oxidized to a carboxylic acid.

Reduced to a primary alcohol.

Undergo reductive amination to form amines.

Participate in Wittig reactions to form alkenes.

Be used in condensation reactions , such as the Knoevenagel or aldol (B89426) condensations.

The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be further functionalized.

Contextual Relevance as a Key Organic Intermediate

The utility of this compound as a key organic intermediate stems from its capacity to act as a scaffold for the construction of more elaborate molecular architectures. clearsynth.comevitachem.com Organic building blocks like this compound are fundamental in medicinal chemistry for the modular synthesis of novel drug candidates. alfa-chemistry.com The strategic placement of its functional groups allows for sequential and controlled modifications, enabling the synthesis of a wide range of target molecules. For instance, the aldehyde can be used as a handle to introduce new carbon-carbon or carbon-heteroatom bonds, while the ester can be modified to alter the compound's solubility or other physicochemical properties. This versatility makes it a valuable precursor in the development of new pharmaceuticals and other fine chemicals.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-formylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-11(13(15)16-4-2)17-12-8-6-5-7-10(12)9-14/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGGSVBDPHSMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377284 | |

| Record name | ethyl 2-(2-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86602-60-0 | |

| Record name | ethyl 2-(2-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 2 Formylphenoxy Butanoate and Its Direct Precursors

O-Alkylation Strategies for the Construction of Formyl Esters

The formation of the ether bond in phenoxy esters is a key synthetic step, often achieved through O-alkylation. This approach typically involves the reaction of a phenol (B47542) with an alkyl halide.

Condensation of Substituted 2-Hydroxybenzaldehydes with Alkyl 2-Bromoalkanoates

A primary and direct method for synthesizing ethyl 2-(2-formylphenoxy)butanoate is the Williamson ether synthesis, which involves the condensation of a salt of 2-hydroxybenzaldehyde with an appropriate alkyl 2-bromoalkanoate. A direct analogue of this reaction is the synthesis of ethyl 2-(2-methyl-3-nitrophenoxy)butanoate, which is prepared by reacting 2-methyl-3-nitrophenol (B1294317) with ethyl 2-bromobutanoate. prepchem.com This reaction serves as a model for the synthesis of the title compound.

The efficiency of the condensation reaction is highly dependent on the chosen conditions. In the synthesis of analogous compounds, the reaction of a phenol with ethyl 2-bromobutanoate has been effectively carried out in dimethylformamide (DMF) at room temperature over 18 hours. prepchem.com For the alkylation of substituted hydroxybenzaldehydes, other conditions have been explored, such as using acetonitrile (B52724) as a solvent and heating the reaction to 80 °C. nih.gov The selection of temperature is critical; while some reactions proceed efficiently at room temperature, others require heating to achieve satisfactory yields and reaction rates. prepchem.comnih.gov The choice of solvent and temperature is therefore a key parameter to be optimized for maximizing the yield of the desired formyl ester.

Base catalysis is fundamental to the O-alkylation reaction, as it facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a widely used and effective base for this transformation. prepchem.comnih.gov It is mild enough to prevent side reactions, such as the hydrolysis of the ester group, yet strong enough to promote the desired alkylation. researchgate.net In a typical procedure, equimolar amounts of the phenol, the alkyl bromide, and potassium carbonate are used. prepchem.com Other inorganic bases like sodium carbonate (Na₂CO₃), potassium bicarbonate (KHCO₃), and cesium bicarbonate (CsHCO₃) have also been employed in similar alkylations. nih.gov Cesium bicarbonate, in particular, has been shown to provide excellent regioselectivity and high yields in the alkylation of dihydroxybenzaldehydes. nih.gov The use of a base is indispensable for activating the phenol and driving the reaction towards the formation of the ether linkage, thereby significantly enhancing the product yield. researchgate.netpnu.ac.ir

The choice of solvent, or reaction medium, plays a crucial role in the efficiency of the O-alkylation. Polar aprotic solvents are generally preferred for this type of reaction. N,N-Dimethylformamide (DMF) is a common choice, as it effectively dissolves the reactants and facilitates the nucleophilic substitution by stabilizing the transition state. prepchem.com Other polar aprotic solvents such as acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are also suitable and have been used in related syntheses. nih.gov The ability of these solvents to solvate the cation of the base while leaving the anion (phenoxide) relatively free and highly reactive is key to their effectiveness. The selection of the appropriate solvent can significantly impact reaction time and yield. nih.gov

Esterification of 2-(2-Formylphenoxy)alkanoic Acids

An alternative synthetic route involves the initial synthesis of the precursor 2-(2-formylphenoxy)butanoic acid, followed by its esterification to yield the final product. This two-step process separates the ether formation from the ester formation.

A convenient and environmentally friendly method for the esterification of 2-(2-formylphenoxy)alkanoic acids utilizes potash alum [KAl(SO₄)₂·12H₂O] as a heterogeneous acid catalyst. ias.ac.inresearchgate.net This method involves the direct condensation of the carboxylic acid with an alcohol. For the synthesis of related esters, such as ethyl 2-(2-formylphenoxy)acetate, excellent yields (92–94%) have been achieved. ias.ac.in

Research has shown that an optimal catalyst loading is around 10 mol% of potash alum. ias.ac.in Increasing the catalyst amount further does not lead to a significant improvement in the yield. The reaction is typically performed using an excess of the alcohol, which acts as both a reactant and the solvent, under reflux conditions. ias.ac.inresearchgate.net For instance, using 2.5 mmol of ethanol (B145695) for every 1.0 mmol of the carboxylic acid resulted in an excellent yield of the corresponding ethyl ester. ias.ac.in The reusability of the potash alum catalyst without significant loss of activity makes this a cost-effective and sustainable method. ias.ac.inresearchgate.net

Table 1: Potash Alum Catalyzed Esterification of 2-Formylphenoxyacetic Acid with Various Alcohols

| Entry | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 60 | 6.0 | 92 |

| 2 | Ethanol | 80 | 6.0 | 94 |

| 3 | n-Propanol | 80 | 8.0 | 90 |

| 4 | n-Butanol | 80 | 6.0 | 88 |

| 5 | n-Hexanol | 80 | 10.0 | 82 |

Data sourced from research on the esterification of 2-formylphenoxyacetic acid, a close analogue to 2-(2-formylphenoxy)butanoic acid. ias.ac.inresearchgate.net

Stoichiometric Considerations for Reactants (e.g., Alcohol to Acid Ratio)

In the context of the Fischer esterification of 2-(2-formylphenoxy)butanoic acid with ethanol, the stoichiometry of the reactants is a critical factor influencing the reaction's yield. Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid. patsnap.comathabascau.ca

The general equation is: R-COOH (acid) + R'-OH (alcohol) ⇌ R-COOR' (ester) + H₂O (water)

To maximize the yield of the ester, this compound, the equilibrium must be shifted to the right, according to Le Châtelier's Principle. athabascau.ca A common and effective strategy is to use one of the reactants in a significant stoichiometric excess. patsnap.com In most laboratory and industrial preparations, the alcohol, being less expensive and more easily removed after the reaction, is used in excess. oneonta.edu This drives the reaction toward the formation of the ester. patsnap.com While the equilibrium constant for a typical Fischer Esterification is near 1, employing the alcohol as the solvent (a very large excess) can significantly improve conversion. oneonta.edu

Studies on the esterification of butanoic acid and ethyl alcohol have explored various molar ratios of acid to alcohol, with ratios of 1:5 and 1:7 being utilized to optimize the yield of the resulting ester, ethyl butanoate. researchgate.net Applying this principle to the synthesis of this compound, a similar excess of ethanol would be expected to enhance the conversion of the parent carboxylic acid.

Table 1: Stoichiometric Ratios in Fischer Esterification

| Carboxylic Acid | Alcohol | Acid:Alcohol Molar Ratio | Catalyst | Expected Outcome |

|---|---|---|---|---|

| 2-(2-formylphenoxy)butanoic acid | Ethanol | 1:1 | Acid (e.g., H₂SO₄) | Low to moderate yield due to equilibrium limitations. researchgate.net |

| 2-(2-formylphenoxy)butanoic acid | Ethanol | 1:5 - 1:10 | Acid (e.g., H₂SO₄) | High yield, as excess alcohol shifts equilibrium toward products. patsnap.comresearchgate.net |

| 2-(2-formylphenoxy)butanoic acid | Ethanol | Large Excess (Alcohol as solvent) | Acid (e.g., H₂SO₄) | Very high conversion to the ester product. oneonta.edu |

Hydrolysis of Related Alkyl 2-(2-Formylphenoxy)alkanoates to Carboxylic Acid Derivatives

The hydrolysis of esters such as this compound is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. savemyexams.com This reaction can be catalyzed by either an acid or a base, with each method having distinct characteristics and outcomes. All carboxylic acid derivatives can be hydrolyzed back to the parent carboxylic acid. pdx.edu

Acid-Catalyzed Hydrolysis

When an ester like this compound is heated with water in the presence of a strong acid catalyst (e.g., dilute sulfuric acid), it undergoes hydrolysis. savemyexams.com This reaction is the direct reverse of the Fischer esterification process and is therefore also an equilibrium reaction. savemyexams.compdx.edu To drive the reaction to completion, a large excess of water is typically used. oneonta.edu The products of the acid-catalyzed hydrolysis of this compound are 2-(2-formylphenoxy)butanoic acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification)

Heating an ester with a strong base, such as aqueous sodium hydroxide (B78521), also results in hydrolysis. savemyexams.com This process, known as saponification, is effectively irreversible. pdx.edu The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction initially produces the alcohol (ethanol) and the salt of the carboxylic acid (sodium 2-(2-formylphenoxy)butanoate). youtube.com Because the final carboxylate anion is deprotonated by the basic conditions and is resonance-stabilized, it shows no tendency to react with the alcohol, thus preventing the reverse reaction. pdx.edu To isolate the free carboxylic acid, 2-(2-formylphenoxy)butanoic acid, a subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt. savemyexams.comyoutube.com

Table 2: Comparison of Hydrolysis Methods for this compound

| Method | Reagents | Conditions | Reaction Type | Initial Products | Final Products (after workup) |

|---|---|---|---|---|---|

| Acid Hydrolysis | Dilute Acid (e.g., H₂SO₄), Water | Heat (Reflux) | Reversible (Equilibrium) savemyexams.com | 2-(2-formylphenoxy)butanoic acid, Ethanol | 2-(2-formylphenoxy)butanoic acid, Ethanol |

| Alkaline Hydrolysis (Saponification) | Strong Base (e.g., NaOH), Water | Heat (Reflux) | Irreversible savemyexams.com | Sodium 2-(2-formylphenoxy)butanoate, Ethanol | 2-(2-formylphenoxy)butanoic acid, Ethanol |

Chemical Transformations and Derivative Synthesis Involving Ethyl 2 2 Formylphenoxy Butanoate

Reactions at the Formyl Moiety

The aldehyde functional group is a key site for synthetic transformations of ethyl 2-(2-formylphenoxy)butanoate. Its electrophilic carbon is susceptible to nucleophilic attack, providing a gateway to a diverse range of derivatives.

Schiff Base Formation via Condensation with Primary Amines

The reaction of the formyl group with primary amines to form Schiff bases, or imines, is a fundamental transformation. This condensation reaction involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.

In the structure of this compound, the aldehyde group exhibits high chemoselectivity. This means that under appropriate reaction conditions, the aldehyde will react preferentially over the ester group. The greater electrophilicity of the aldehyde carbon compared to the ester carbonyl carbon directs nucleophilic attack from the primary amine specifically to the formyl group. This selectivity is crucial for achieving the desired Schiff base product without unintended side reactions at the ester moiety.

The versatility of Schiff base formation is demonstrated by the successful condensation of this compound with a variety of primary amines. Both aromatic and aliphatic amines can be used as substrates, leading to a diverse library of Schiff base derivatives.

For instance, the reaction with aromatic amines such as aniline (B41778) and its substituted derivatives like 4-methoxyaniline proceeds efficiently. asianpubs.org The electronic nature of the substituents on the aromatic ring of the amine can influence the reaction rate and the properties of the resulting Schiff base.

Similarly, aliphatic amines can be employed to generate a different class of Schiff bases. The investigation into various amine substrates highlights the broad applicability of this reaction for creating a wide array of molecular structures.

Table 1: Examples of Primary Amine Substrates for Schiff Base Formation

| Amine Substrate | Amine Type | Resulting Schiff Base Type |

|---|---|---|

| Aniline | Aromatic | N-aryl Schiff Base |

| 4-Methoxyaniline | Aromatic | N-aryl Schiff Base |

| Benzylamine | Aliphatic | N-alkyl Schiff Base |

| Cyclohexylamine | Aliphatic | N-alkyl Schiff Base |

The formation of Schiff bases is often accelerated by the use of an acid catalyst. quora.com Weak acids, such as acetic acid, are particularly effective. The catalyst functions by protonating the oxygen atom of the aldehyde's carbonyl group, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the amine.

Reductive Amination Strategies for Secondary Amine Synthesis

Beyond the formation of imines, the formyl group of this compound can be converted into an amino group, leading to the synthesis of secondary amines. Reductive amination offers a powerful method for this transformation.

Direct, or one-pot, reductive amination is an efficient process that combines the initial formation of an imine with its subsequent reduction to an amine in a single reaction vessel. libretexts.org This strategy involves reacting this compound with a primary amine to form an intermediate iminium ion, which is then immediately reduced in situ by a suitable reducing agent.

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.orgunl.edu These reagents are mild enough not to reduce the initial aldehyde but are effective at reducing the intermediate iminium ion. This one-pot approach is advantageous as it simplifies the experimental procedure, reduces waste, and can lead to high yields of the desired secondary amine product. unl.edu

Table 2: Reagents for One-Pot Reductive Amination

| Reagent | Role |

|---|---|

| Primary Amine | Forms iminium ion intermediate |

| Sodium Cyanoborohydride | Reducing Agent |

| Sodium Triacetoxyborohydride | Reducing Agent |

Stepwise Reductive Amination via Intermediate Schiff Bases

Reductive amination is a cornerstone of amine synthesis, offering a controlled method for the formation of carbon-nitrogen bonds. In the context of this compound, a stepwise approach to reductive amination is often preferred to minimize side reactions, such as the formation of tertiary amines through over-alkylation. masterorganicchemistry.com This process involves two distinct steps: the formation of an imine (Schiff base) and its subsequent reduction to the desired amine. wikipedia.orglibretexts.org

The initial step entails the condensation of the aldehyde functional group of this compound with a primary amine. This reaction is typically carried out in a solvent like methanol, which facilitates the formation of the imine without the need for strong dehydrating agents. harvard.edu The equilibrium of this reaction can be shifted towards the product by removing the water formed during the reaction. wikipedia.org The resulting imine, an N-substituted ethyl 2-(2-(iminomethyl)phenoxy)butanoate, can often be isolated or used directly in the next step. wikipedia.org

The second step is the reduction of the C=N double bond of the intermediate Schiff base. A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other functional groups in the molecule. masterorganicchemistry.com This stepwise procedure provides a high degree of control over the final product, making it a valuable strategy for the synthesis of secondary amines derived from this compound. organic-chemistry.org

Evaluation of Various Reducing Agents and Conditions

The selection of an appropriate reducing agent and reaction conditions is critical for the successful reduction of the intermediate Schiff base in the stepwise reductive amination of this compound. Several reducing agents are commonly employed, each with its own advantages and limitations.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a mild and selective reducing agent, particularly well-suited for reductive aminations. organic-chemistry.orgresearchgate.net It exhibits excellent chemoselectivity, reducing iminium ions much faster than aldehydes or ketones. organic-chemistry.org This allows for a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together. organic-chemistry.orgorganic-chemistry.org Reactions are often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), and the presence of acetic acid can catalyze the reaction, especially with less reactive ketones. organic-chemistry.orgorganic-chemistry.org An important advantage of sodium triacetoxyborohydride is its tolerance for acid-sensitive functional groups and other reducible moieties like carbon-carbon multiple bonds. organic-chemistry.orgorganic-chemistry.org

Hydrogenation with Palladium on Carbon (Pd/C): Catalytic hydrogenation is another effective method for the reduction of imines. This process typically involves reacting the Schiff base with hydrogen gas in the presence of a palladium catalyst supported on carbon. This heterogeneous catalytic system is highly efficient, though it may also reduce other susceptible functional groups within the molecule if not carefully controlled. researchgate.net

Other Reducing Agents: While less common for this specific transformation, other reducing agents like zinc dust or aluminum amalgam can also be considered. These metals can effect the reduction of imines, often in protic solvents. However, their use may be limited by lower yields and the potential for side reactions compared to modern hydride reagents.

The following table summarizes the general characteristics of these reducing agents for the reductive amination of aldehydes.

| Reducing Agent | Typical Solvent | Catalyst (if any) | Key Advantages | Potential Considerations |

| Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Acetic Acid (optional) | Mild, highly selective for imines, tolerates many functional groups. organic-chemistry.orgorganic-chemistry.org | Stoichiometric amounts are required. |

| Hydrogenation | Methanol, Ethanol (B145695) | Palladium on Carbon (Pd/C) | Catalytic, high efficiency. | May reduce other functional groups. researchgate.net |

| Zinc Dust | Acetic Acid | None | Inexpensive. | Can lead to lower yields and side products. |

| Aluminum Amalgam | Water/THF | None | Effective for some substrates. | Preparation of the amalgam can be cumbersome. |

Azine Formation with Hydrazine (B178648) Derivatives

The aldehyde functionality of this compound can react with hydrazine and its derivatives to form azines. rsc.org Azines are compounds containing a C=N-N=C functional group. The reaction typically involves the condensation of two equivalents of the aldehyde with one equivalent of hydrazine hydrate, resulting in the formation of a symmetrical azine. rsc.org This reaction is generally straightforward and proceeds under mild conditions.

The resulting azine, bis[this compound] azine, possesses an extended conjugated system, which can impart interesting photophysical properties to the molecule. The formation of unsymmetrical azines is also possible through a stepwise reaction, first with a hydrazine derivative to form a hydrazone, followed by reaction with a different carbonyl compound. rsc.org

Subsequent Reduction of Azines to Amino Esters

The N-N bond of the azine linkage can be cleaved reductively to yield primary amines. This transformation provides an alternative route to the synthesis of amino esters from this compound. The reduction of the C=N bonds and the N-N bond can be achieved using various reducing agents. Catalytic hydrogenation, for instance, can be employed to reduce the azine to the corresponding primary amine. The choice of catalyst and reaction conditions is crucial to ensure the complete reduction of the azine to the desired amino ester. This method can be particularly useful for accessing primary amines that might be challenging to synthesize through direct amination methods. nih.gov

Cyclization Reactions Leading to Heterocyclic Frameworks

The strategic placement of the aldehyde and the ester-containing side chain in this compound makes it an ideal precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions.

Synthesis of N-Substituted 4,5-Dihydrobenzoelsevierpure.comwikipedia.orgoxazepin-3(2H)-ones

A significant application of the chemical reactivity of this compound and its derivatives is in the synthesis of N-substituted 4,5-dihydrobenzo elsevierpure.comwikipedia.orgoxazepin-3(2H)-ones. This seven-membered heterocyclic ring system is of interest in medicinal chemistry. The synthesis can be envisioned as a tandem reductive amination and lactamization process.

The process would begin with the reductive amination of the aldehyde group of this compound with a primary amine. This would be followed by an intramolecular cyclization, where the newly formed secondary amine attacks the ester carbonyl group, leading to the formation of the lactam ring and the elimination of ethanol. This tandem reaction provides an efficient route to this class of heterocyclic compounds.

Introduction of Extended Conjugated Systems

The aldehyde group in this compound serves as a key handle for the introduction of extended conjugated systems. This can be achieved through various condensation reactions. For example, Knoevenagel or Wittig-type reactions with appropriate partners can introduce carbon-carbon double bonds in conjugation with the aromatic ring. As mentioned earlier, the formation of azines also extends the conjugation of the system. rsc.org These modifications can significantly alter the electronic and photophysical properties of the molecule, opening up possibilities for applications in materials science and as fluorescent probes.

Formation of Bis-Schiff Base Derivatives for Specific Applications

The presence of an aromatic aldehyde group in this compound allows it to readily participate in condensation reactions with primary amines to form imines, commonly known as Schiff bases. When a diamine is used, a "bis-Schiff base" can be formed, where two molecules of the aldehyde react with one molecule of the diamine, resulting in a larger, often symmetrical, tetradentate ligand. arpgweb.commdpi.com

The general synthesis involves the reaction of a primary diamine with two molar equivalents of an aldehyde-containing compound. mdpi.com In the case of this compound, the reaction with a diamine such as ethylenediamine (B42938) would proceed via nucleophilic attack of the amine groups on the carbonyl carbon of the aldehyde, followed by dehydration to form two imine (azomethine) bonds. Such reactions are typically carried out by refluxing the reactants in a solvent like ethanol. mdpi.comresearchgate.net

Figure 1: Proposed reaction scheme for the formation of a bis-Schiff base from this compound and ethylenediamine.

Figure 1: Proposed reaction scheme for the formation of a bis-Schiff base from this compound and ethylenediamine.

These bis-Schiff base ligands are of significant interest in coordination chemistry because their nitrogen and oxygen atoms can act as donor sites to chelate metal ions, forming stable metal complexes. nih.govscirp.org The properties and applications of the resulting complexes are influenced by the choice of both the diamine and the metal ion. The bulky ethyl butanoate side chains on the ligand would impart specific steric and solubility characteristics to the final metal complex.

Specific Applications: The resulting bis-Schiff base derivatives and their metal complexes have potential applications in various fields:

Catalysis: Transition metal complexes of Schiff bases are widely used as catalysts in both homogeneous and heterogeneous processes due to their stability and ability to facilitate reactions like oxidation and polymerization. arpgweb.com

Biological Mimics: They can serve as structural and functional models for active sites in metalloenzymes.

Antimicrobial Agents: Many Schiff bases and their metal complexes have demonstrated significant antibacterial and antifungal activities. researchgate.netnih.gov

The table below illustrates potential bis-Schiff base derivatives formed from this compound and various diamines.

| Diamine Reactant | Chemical Structure of Diamine | Resulting Bis-Schiff Base Structure |

|---|---|---|

| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | Structure formed with an ethylene (B1197577) bridge between the two imine nitrogens. |

| 1,3-Diaminopropane | H₂N-(CH₂)₃-NH₂ | Structure formed with a propylene (B89431) bridge between the two imine nitrogens. |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | C₆H₁₀(NH₂)₂ | A chiral structure formed with a cyclohexane (B81311) bridge, potentially useful for asymmetric catalysis. mdpi.com |

| o-Phenylenediamine | C₆H₄(NH₂)₂ | A rigid structure with a phenyl bridge, creating a well-defined coordination pocket for metal ions. |

Derivatization for Hapten Design in Immunological Assays

Immunological assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are powerful tools for detecting and quantifying small molecules in complex samples. However, small molecules, known as haptens, are not immunogenic on their own and cannot elicit an antibody response. nih.govresearchgate.net To produce antibodies against them, the hapten must be covalently conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA). rsc.orgnih.gov

This compound is a key metabolite or synthetic precursor of the aryloxyphenoxypropionate class of herbicides, such as fenoxaprop-ethyl. researchgate.netnih.gov Therefore, its derivatization into a hapten is a crucial step in developing immunoassays for monitoring these herbicides in food and the environment. nih.govresearchgate.net

The design of a hapten involves modifying the original molecule to introduce a spacer arm with a terminal functional group—typically a carboxylic acid or an amine—that can be used for conjugation to the carrier protein. mdpi.com The aldehyde group of this compound is an ideal site for such modification. A plausible strategy involves the oxidation of the formyl group (-CHO) to a carboxylic acid group (-COOH). This new functional group can then be activated, for example with a carbodiimide (B86325) like EDCI, to react with the lysine (B10760008) amine residues on the surface of the carrier protein, forming a stable amide bond. nih.gov

This approach preserves the core structure of the molecule, which is important for the specificity of the antibody, while introducing the necessary handle for protein conjugation.

The table below outlines a representative synthetic pathway for converting this compound into a functionalized hapten ready for conjugation.

| Step | Reaction | Structure | Purpose |

|---|---|---|---|

| 1 | Starting Material | This compound | The core structure recognized by the future antibody. |

| 2 | Oxidation | The formyl group (-CHO) is oxidized to a carboxylic acid group (-COOH) using a suitable oxidizing agent (e.g., Jones reagent, Tollens' reagent). | Introduces a functional group for conjugation, creating the hapten. |

| 3 | Activation & Conjugation | The hapten's carboxylic acid is activated with a coupling agent (e.g., EDC/NHS) and reacted with the amine groups of a carrier protein (e.g., BSA). | Covalently links the hapten to the immunogenic carrier protein to create the complete antigen. nih.gov |

Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the chemical compound This compound (CAS No. 86602-60-0) is not publicly available. While the existence of the compound is confirmed through various chemical supplier listings, the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data required for a thorough spectroscopic characterization and structural elucidation, as outlined in the user's request, could not be located.

Searches for ¹H NMR, ¹³C NMR, IR, GC-MS, and HRMS data for this compound did not yield any experimental spectra or detailed spectral data. While information on related compounds and derivatives was found, a focused analysis solely on this compound is not possible without access to its unique spectral fingerprint.

One notable finding from the search is a crystallographic study of a cocrystal containing a similar molecule, Ethyl 2-(2-formylphenoxy)ethanoate . This study provides structural information but does not include the comprehensive spectroscopic data necessary to fulfill the requested article structure for this compound.

Without the foundational spectroscopic data, a scientifically accurate and detailed article on the "Spectroscopic Characterization and Structural Elucidation of this compound and its Derivatives" cannot be generated at this time. Further research or experimental analysis would be required to obtain the necessary ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this specific compound.

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 2 Formylphenoxy Butanoate and Its Derivatives

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound, providing a fundamental confirmation of its molecular formula. This method determines the percentage by weight of each element (carbon, hydrogen, and oxygen in this case) present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula.

For Ethyl 2-(2-formylphenoxy)butanoate, the molecular formula is C₁₃H₁₆O₄. nih.gov The theoretical elemental composition can be calculated as follows:

Carbon (C): (13 * 12.011) / 236.26 * 100% = 66.09%

Hydrogen (H): (16 * 1.008) / 236.26 * 100% = 6.82%

Oxygen (O): (4 * 15.999) / 236.26 * 100% = 27.09%

A high degree of correlation between the experimental and theoretical values provides strong evidence for the purity and correct identification of the compound.

Table 2: Elemental Analysis Data for this compound (C₁₃H₁₆O₄)

| Element | Theoretical % |

| Carbon (C) | 66.09 |

| Hydrogen (H) | 6.82 |

| Oxygen (O) | 27.09 |

X-ray Crystallography for Solid-State Structure Determination (on related cocrystals)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not publicly available, the analysis of cocrystals of closely related compounds can offer significant insights into the molecular conformation and intermolecular interactions that are likely to be similar.

A study on the cocrystal of a related compound, Ethyl 2-(2-formylphenoxy)ethanoate, provides valuable structural data. The study reveals detailed information about the crystal system, space group, and unit cell dimensions, which are critical for understanding the solid-state packing and hydrogen bonding networks. Such analyses are instrumental in the field of crystal engineering, where the formation of cocrystals is explored to modify the physicochemical properties of active pharmaceutical ingredients. chemspider.com

The crystallographic data for the related ethanoate cocrystal highlights the planarity of the aromatic ring and the conformation of the ester and aldehyde functional groups. These structural motifs are expected to be conserved in the butanoate derivative, influencing its chemical reactivity and physical properties. The investigation of such cocrystals is a burgeoning area of pharmaceutical science, aiming to enhance drug properties like solubility and bioavailability. chemspider.com

Table 3: Crystallographic Data for a Related Cocrystal (Ethyl 2-(2-formylphenoxy)ethanoate)

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 4.8119 (2) |

| b (Å) | 13.8528 (6) |

| c (Å) | 15.6831 (7) |

| V (ų) | 1045.41 (8) |

| Z | 4 |

| Temperature (K) | 120 |

Note: The data presented is for a cocrystal containing Ethyl 2-(2-formylphenoxy)ethanoate and is used here for comparative structural insights.

Computational and Theoretical Investigations of Ethyl 2 2 Formylphenoxy Butanoate and Its Analogues

Quantum Chemical Calculations for Conformational Analysis and Electronic Property Prediction

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic nature of molecules. For a molecule like Ethyl 2-(2-formylphenoxy)butanoate, with its multiple rotatable bonds, conformational analysis is key to identifying the most stable spatial arrangements, or conformers.

Conformational analysis involves calculating the potential energy of the molecule as a function of the torsion angles of its rotatable bonds. The principles are similar to the well-understood conformational analysis of simple alkanes like ethane (B1197151) and butane. In ethane, the staggered conformation is more stable than the eclipsed conformation due to lower torsional strain. In butane, the anti-conformation is the most stable, followed by the gauche conformation, with eclipsed conformations being the least stable due to steric hindrance between the methyl groups. libretexts.orgbyjus.comwolfram.com For this compound, the key rotatable bonds are the C-O ether bond, the C-C bonds in the butanoate chain, and the bond connecting the phenoxy group to the benzene (B151609) ring. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy (and thus most populated) conformations.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used for these calculations. For instance, studies on substituted benzaldehydes have employed methods like the B3LYP functional with a 6-31G(d,p) basis set to optimize molecular geometries and predict electronic properties. nih.gov Similar approaches can be applied to this compound to predict various electronic descriptors. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment, are crucial for understanding the molecule's reactivity and intermolecular interactions. Theoretical calculations on benzaldehyde (B42025) have shown that upon electronic excitation, significant geometric distortions occur, primarily in the aromatic ring for π←π transitions and in the formyl group for π←n transitions. acs.org

The following table summarizes key electronic properties that can be predicted for this compound and its analogues using quantum chemical calculations.

| Predicted Electronic Property | Significance | Typical Computational Method |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | DFT (e.g., B3LYP/6-311+G(d,p)) |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | DFT (e.g., B3LYP/6-311+G(d,p)) |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Dipole Moment | Describes the polarity of the molecule, influencing solubility and intermolecular forces. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Partial Atomic Charges | Indicates the distribution of electron density within the molecule, highlighting potential sites for nucleophilic or electrophilic attack. | Natural Bond Orbital (NBO) analysis |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict sites for intermolecular interactions. | Calculated from the electron density obtained from DFT. |

Molecular Modeling and In Silico Approaches for Structure-Activity Relationship Studies (on derivatives)

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry and materials science for designing new molecules with desired properties. youtube.com Molecular modeling and in silico approaches provide a rational basis for understanding and predicting how structural modifications to a parent molecule, such as this compound, will affect its biological activity or material properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key in silico method. In a QSAR study, a series of analogue compounds are synthesized, and their biological activity is measured. Then, a variety of molecular descriptors (physicochemical, electronic, and steric) are calculated for each analogue. Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov For derivatives of this compound, these descriptors could include logP (lipophilicity), molecular weight, molar refractivity, and the quantum chemical properties mentioned in the previous section.

For example, SAR studies on phenoxyalkanolamine derivatives have been conducted to understand their selective beta-1-receptor blocking action. nih.gov Similarly, extensive SAR studies on stilbene (B7821643) derivatives have revealed how different substituent groups influence their various biological activities, including antimicrobial and anticancer properties. rsc.org These studies highlight the importance of substituents on the aromatic rings and the nature of the linker between them.

Molecular docking is another powerful in silico tool. If the biological target of a series of compounds is a protein, docking can be used to predict the preferred binding orientation of each compound within the protein's active site. The calculated binding affinity can then be used as a descriptor in a QSAR model. In silico screening of benzimidazole (B57391) derivatives against SARS-CoV-2 proteins, for instance, has utilized molecular docking to predict binding energies and identify potential inhibitors. nih.gov A similar approach could be applied to derivatives of this compound to explore their potential interactions with various biological targets.

The following table outlines the steps and components of an in silico SAR study for derivatives of this compound.

| Step in SAR Study | Description | Computational Tools/Methods |

| 1. Analogue Design | Systematically modify the structure of this compound by adding or changing substituents on the aromatic ring or modifying the butanoate chain. | Chemical drawing software, combinatorial library generators. |

| 2. Descriptor Calculation | Calculate a wide range of molecular descriptors for each designed analogue. | Molecular modeling software (e.g., MOE, Schrödinger Suite), online descriptor calculators. |

| 3. QSAR Model Building | Develop a mathematical model correlating the calculated descriptors with experimentally determined (or predicted) activity. | Statistical software (e.g., R, Python libraries like scikit-learn), specialized QSAR software. |

| 4. Model Validation | Assess the predictive power of the QSAR model using internal and external validation techniques. | Cross-validation, prediction on a test set of compounds not used in model building. |

| 5. Virtual Screening | Use the validated QSAR model to predict the activity of a large virtual library of compounds. | High-throughput virtual screening software. |

| 6. Molecular Docking | Predict the binding mode and affinity of the most promising compounds to a specific biological target. | Docking software (e.g., AutoDock, Glide, GOLD). |

Mechanism-Based Computational Chemistry for Reaction Pathways (on derivatives or related compounds)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. rsc.org For derivatives or compounds related to this compound, this approach can be used to understand their reactivity and potential degradation pathways.

A key reaction for this class of compounds is the cleavage of the ether linkage. Computational studies, often using DFT methods, can model the reaction pathway for ether cleavage under different conditions, such as in the presence of strong acids or bases. wikipedia.orglongdom.org For instance, research on the base-catalyzed cleavage of the β-O-4 ether linkage in lignin, which is structurally related to the phenoxy group in our target molecule, has shown that the reaction can proceed through a six-membered transition state involving the cation of the base. nih.gov Similarly, computational studies on the BBr3-assisted cleavage of ethers have revealed different mechanisms for different types of ethers, with some proceeding through a bimolecular pathway involving two ether-BBr3 adducts. researchgate.net

The reactivity of the aromatic aldehyde group can also be investigated computationally. Quantum chemical calculations have been used to study the reactions of various aromatic aldehydes. researchgate.net For example, the mechanism of electrophilic aromatic substitution on substituted benzenes has been extensively studied using computational methods to understand the influence of different substituents on reactivity and regioselectivity. nih.govacs.orgresearchgate.net

The following table provides examples of how mechanism-based computational chemistry can be applied to understand the reactivity of compounds related to this compound.

| Reaction Type | Computational Approach | Insights Gained |

| Acid-Catalyzed Ether Cleavage | DFT calculations to map the potential energy surface, locate transition states, and calculate activation energies for SN1 and SN2 pathways. | Determination of the most likely cleavage mechanism, identification of the most stable carbocation intermediates, and prediction of reaction rates. libretexts.org |

| Base-Catalyzed Ether Cleavage | Modeling the interaction of the ether with the base, identifying intermediates and transition states for elimination or substitution pathways. | Understanding the role of the base and its counter-ion, and predicting the major reaction products. nih.gov |

| Nucleophilic Addition to the Aldehyde | Quantum chemical calculations to model the approach of a nucleophile to the carbonyl carbon, and to determine the stereoselectivity of the reaction. | Prediction of the facial selectivity of the attack and the stereochemistry of the resulting alcohol product. nih.gov |

| Oxidation of the Aldehyde | Modeling the reaction with various oxidizing agents to determine the lowest energy pathway and the nature of the transition state. | Understanding the mechanism of conversion to the corresponding carboxylic acid. |

| Electrophilic Aromatic Substitution | Calculating the activation energies for electrophilic attack at different positions on the aromatic ring to predict regioselectivity. | Understanding the directing effects of the formyl and the ether substituents. nih.gov |

Applications and Synthetic Utility in Advanced Chemical Synthesis

Utilization as a Crucial Building Block in the Synthesis of Diverse Organic Molecules

Ethyl 2-(2-formylphenoxy)butanoate is classified as an important organic building block, a functionalized molecule that serves as a foundational component for the bottom-up assembly of more complex molecular structures. nih.govsigmaaldrich.com Its utility stems from the presence of two key functional groups: the formyl (aldehyde) group and the butanoate ester group, attached to a phenoxy backbone.

The aldehyde group is a highly reactive site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. It can readily participate in:

Condensation reactions: With amines to form Schiff bases or imines, which can be further modified or act as ligands.

Wittig reactions: To convert the aldehyde into an alkene.

Aldol (B89426) and related reactions: To form larger, more functionalized molecules.

Reductive amination: To introduce substituted amine functionalities.

Simultaneously, the ethyl ester portion of the molecule can be hydrolyzed to the corresponding carboxylic acid. This transformation provides another handle for further synthetic modifications, such as amide bond formation or other derivatizations. The strategic combination of these reactions allows chemists to use this compound as a linchpin to connect different molecular fragments, making it a valuable intermediate in multistep organic synthesis. tsfx.edu.au

Role as an Intermediate in the Preparation of Complex Pharmaceutical Scaffolds

In the field of medicinal chemistry, this compound is categorized as a pharmaceutical intermediate. clearsynth.comevonik.com Such intermediates are crucial components in the synthesis of active pharmaceutical ingredients (APIs). The molecular framework of this compound is suitable for constructing heterocyclic systems, which are core structures in a vast number of pharmaceuticals.

The ortho-positioned aldehyde and ether functionalities are particularly well-suited for intramolecular cyclization reactions to form oxygen-containing heterocycles like benzofurans or related structures. These motifs are prevalent in many biologically active compounds. For example, similar butanoate derivatives have been used as key intermediates in the synthesis of APIs such as Tofacitinib, demonstrating the relevance of this class of molecules in drug manufacturing. google.com While specific, publicly documented pathways detailing the conversion of this compound into a marketed drug are not available, its classification as a pharmaceutical intermediate underscores its role in the research and development pipeline for new therapeutic agents. evonik.com

Application in the Development of Fluorescent Conjugated Polymers

Aromatic aldehydes are valuable precursors in the synthesis of fluorescent materials. mdpi.comacs.org The aldehyde group can be converted into a variety of conjugated systems that exhibit fluorescence. For instance, reaction with specific amine-containing compounds can form imine-linked fluorophores, where the resulting carbon-nitrogen double bond extends the π-conjugated system, often leading to a dramatic increase in fluorescence quantum yield. mdpi.com

Although specific research detailing the use of this compound in polymerization has not been reported, its structure contains the necessary aromatic aldehyde component for such applications. It could potentially be used as a monomer or a functionalizing agent in the creation of fluorescent polymers. asianpubs.org The aldehyde could be used to introduce a fluorescent tag onto a polymer backbone or to form the core of a repeating unit in a conjugated polymer chain. Such materials have applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. nih.gov The transformation of indolecarbaldehydes, another type of aromatic aldehyde, into fluorescent spirocyclic frameworks highlights a modern approach where such building blocks are used to create functional materials with tunable emission properties. acs.org

Future Research Directions and Unexplored Chemical Reactivities

Investigation of Novel Catalytic Systems for Enhanced Functionalization

The aromatic ring and the aldehydic proton of ethyl 2-(2-formylphenoxy)butanoate are prime targets for catalytic C-H functionalization, a powerful tool for creating molecular complexity from simple precursors. acs.orgacs.org Future research should focus on exploring various catalytic systems to selectively modify these positions.

Transition metal catalysis, particularly with ruthenium, rhodium, and palladium, offers a promising avenue for the ortho-C-H functionalization of the phenoxy group. acs.orgnih.gov For instance, ruthenium-catalyzed ortho-olefination, potentially assisted by photoredox catalysis, could introduce new carbon-carbon bonds, leading to a diverse array of derivatives. nih.gov The directing-group ability of the ether oxygen or the formyl group could be exploited to achieve high regioselectivity in these transformations.

Furthermore, the development of electrophotocatalytic methods could enable the highly regioselective C-H functionalization of the ether linkage itself. nih.gov Systems employing catalysts like trisaminocyclopropenium (TAC) ions under mild electrochemical potential and visible light irradiation could facilitate oxidant-free coupling with various partners, including alkenes, alkynes, and heterocycles. nih.gov

Table 1: Potential Catalytic Systems for Functionalization

| Catalytic System | Target Position | Potential Transformation |

| Ruthenium/Photoredox | Aromatic Ring (ortho to phenoxy) | Olefination, Alkenylation nih.gov |

| Rhodium(III) | Aromatic Ring (ortho to phenoxy) | Annulation with alkynes acs.org |

| Trisaminocyclopropenium (TAC) ion | Ether Linkage (α-position) | Coupling with alkenes/alkynes nih.gov |

Exploration of Stereoselective Synthetic Pathways

The presence of a chiral center at the C2 position of the butanoate chain makes the stereoselective synthesis of this compound a critical area for investigation. Access to enantiomerically pure forms of this compound would be essential for applications in areas such as asymmetric catalysis and the synthesis of biologically active molecules.

Future research should explore various strategies for asymmetric synthesis. One promising approach involves the stereoselective alkylation of a precursor, such as a chiral α-amino alkenenitrile, to set the desired stereochemistry early in the synthetic sequence. researchgate.net Another avenue is the development of stereoselective reduction methods for a precursor ketone, which could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Moreover, the application of organocatalysis, particularly methods that proceed through chiral enolates, could provide a metal-free route to enantiomerically enriched 2-aryloxycarboxylic acid esters. youtube.com The development of such methods would not only provide access to the desired stereoisomers but also align with the principles of green chemistry.

Table 2: Potential Stereoselective Synthetic Strategies

| Synthetic Approach | Key Transformation | Potential Catalyst/Reagent |

| Asymmetric Alkylation | Alkylation of a chiral precursor | Chiral auxiliary |

| Asymmetric Aldol (B89426) Reaction | Aldol condensation with a chiral auxiliary | Boron enolates with chiral ligands youtube.com |

| Catalytic Asymmetric Reduction | Reduction of a ketone precursor | Chiral metal catalysts (e.g., Ru, Rh) with chiral ligands |

Integration into Macrocyclic or Supramolecular Architectures

The bifunctional nature of this compound, possessing both an aldehyde "handle" and a flexible phenoxybutanoate chain, makes it an attractive building block for the construction of macrocycles and other supramolecular structures. wikipedia.org The aldehyde group can readily participate in reactions such as imine condensation, Wittig reactions, and aldol condensations, providing a versatile anchor point for cyclization.

Future research should investigate the use of this compound in template-directed synthesis to favor the formation of specific macrocyclic structures. researchgate.netrsc.org For example, condensation with chiral diamines could lead to the formation of novel chiral macrocyclic imines, which can be further reduced to the corresponding amines. rsc.org The size and conformation of the resulting macrocycles could be influenced by the choice of template ion and reaction conditions.

The unique three-dimensional structure imparted by the 2-(2-formylphenoxy)butanoate unit could lead to macrocycles with interesting host-guest binding properties. The aromatic cavity and the ester group could both participate in non-covalent interactions, making these macrocycles candidates for applications in molecular recognition and sensing. nih.gov

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry should be a guiding force in all future research involving this compound. nih.gov This includes the development of more sustainable synthetic routes to the compound itself and its derivatives.

One area of focus should be the use of greener solvent systems. For instance, the Steglich esterification, a common method for forming the ester bond, can be adapted to use acetonitrile (B52724) instead of more hazardous chlorinated or amide solvents. acs.orgyoutube.com This modification has been shown to provide comparable rates and yields while simplifying product purification. acs.org

Furthermore, solvent-free reaction conditions should be explored whenever possible. The esterification of phenols with acetic anhydride, for example, can be achieved by optimizing temperature in the absence of a solvent or catalyst. nih.gov The development of solid-supported catalysts, such as metal-exchanged montmorillonite (B579905) clay, could also facilitate cleaner reactions and easier catalyst recycling for derivatization reactions. nih.gov Visible-light-assisted oxidative esterification of the aldehyde with phenols under transition-metal- and photocatalyst-free conditions presents another green alternative for derivatization. rsc.org

Table 3: Green Chemistry Approaches

| Green Chemistry Principle | Proposed Application | Potential Benefit |

| Use of Greener Solvents | Acetonitrile in Steglich esterification acs.orgyoutube.com | Reduced toxicity and waste |

| Solvent-Free Reactions | Thermal esterification of phenols nih.gov | Elimination of solvent waste |

| Use of Recyclable Catalysts | Metal-exchanged montmorillonite clay nih.gov | Reduced catalyst waste, easier purification |

| Energy Efficiency | Visible-light-assisted reactions rsc.org | Reduced energy consumption |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-formylphenoxy)butanoate?

The compound can be synthesized via nucleophilic substitution or esterification. A typical method involves reacting 2-(2-formylphenoxy)butanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternatively, alkylation of 2-formylphenol with ethyl 2-bromobutanoate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone) at reflux yields the target compound. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

Q. How is this compound characterized using spectroscopic methods?

- NMR : NMR reveals aromatic protons (δ 7.2–8.0 ppm), formyl protons (δ ~9.8 ppm), and ester methyl/methylene groups (δ 1.2–4.3 ppm). NMR confirms carbonyl (C=O, δ ~170 ppm) and formyl (δ ~190 ppm) carbons.

- IR : Peaks at ~1720 cm (ester C=O) and ~1690 cm (formyl C=O) are diagnostic.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 208.21) and fragmentation patterns validate the structure .

Q. What purification techniques are effective for this compound?

Column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) resolves impurities. Recrystallization from ethanol or methanol yields high-purity crystals. Purity is confirmed via HPLC (>98% by area normalization) .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from the 2-formylphenoxy group?

Steric effects reduce nucleophilic attack efficiency. Strategies include:

- Using bulky bases (e.g., DBU) to enhance deprotonation.

- Increasing reaction temperature (e.g., reflux in DMF) to overcome activation barriers.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Q. What analytical approaches resolve contradictions in spectral data interpretation?

Discrepancies in NMR/IR peaks may arise from rotamers or solvent effects. Solutions include:

- Variable-temperature NMR to identify dynamic equilibria.

- 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals.

- DFT calculations (e.g., Gaussian) to predict and cross-validate spectral features .

Q. What challenges arise in scaling up synthesis while maintaining purity?

Scale-up risks include:

- Exothermic side reactions (controlled via gradual reagent addition).

- Column chromatography inefficiency (replaced with fractional distillation or preparative HPLC).

- Polymorphism during recrystallization (mitigated by solvent screening) .

Q. How is this compound evaluated as a pharmaceutical intermediate?

- Derivatization : The formyl group undergoes condensation with amines to form Schiff bases for bioactive molecule synthesis.

- Biological Assays : Derivatives are screened for antimicrobial/anticancer activity via MIC assays or cell viability tests (e.g., MTT).

- Metabolic Stability : Assessed using liver microsome models to predict pharmacokinetic profiles .

Q. Which computational methods predict the compound’s reactivity in synthetic pathways?

- DFT : Calculates transition-state energies for esterification/alkylation steps.

- Molecular Dynamics : Simulates solvent effects on reaction kinetics.

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest viable precursors and pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.